Cas no 1535323-07-9 (2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid)
![2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid structure](https://ja.kuujia.com/scimg/cas/1535323-07-9x500.png)
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid
-
- MDL: MFCD32690968
- インチ: 1S/C15H14N2O4/c1-7-4-11-12(21-6-20-11)5-10(7)14-13(15(18)19)8(2)16-9(3)17-14/h4-5H,6H2,1-3H3,(H,18,19)
- InChIKey: HQXHXDLDXKUFIM-UHFFFAOYSA-N
- ほほえんだ: C1(C)=NC(C2=C(C)C=C3OCOC3=C2)=C(C(O)=O)C(C)=N1
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052139-1g |
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid |
1535323-07-9 | 95% | 1g |
$1650 | 2025-02-18 | |
eNovation Chemicals LLC | Y1052139-1g |
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid |
1535323-07-9 | 95% | 1g |
$1650 | 2025-03-01 | |
eNovation Chemicals LLC | Y1052139-1g |
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid |
1535323-07-9 | 95% | 1g |
$1650 | 2024-07-20 |
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acidに関する追加情報
Introduction to 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid (CAS No. 1535323-07-9)
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid, identified by its CAS number 1535323-07-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a pyrimidine core substituted with a 6-methylbenzo[d][1,3]dioxol moiety, making it a structurally complex and pharmacologically intriguing entity. The presence of both methyl and carboxylic acid functional groups further enhances its potential as a scaffold for drug discovery and development.
The compound's unique structural attributes have positioned it as a candidate for investigation in various therapeutic areas. Recent advancements in chemical biology have highlighted the importance of polyheterocyclic systems in modulating biological pathways, and 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid exemplifies this trend. Its molecular framework suggests potential interactions with enzymes and receptors involved in cancer metabolism, inflammation, and neurodegenerative diseases.
In the context of modern drug design, the benzo[d][1,3]dioxol ring is particularly noteworthy due to its structural similarity to natural products such as resveratrol and quercetin. These compounds are well-documented for their antioxidant and anti-inflammatory properties. By incorporating a 6-methylbenzo[d][1,3]dioxol moiety into the pyrimidine core of 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid, researchers aim to leverage these pharmacophoric elements to enhance binding affinity and selectivity against target proteins.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of novel therapeutic agents. The carboxylic acid group at the 5-position provides a versatile handle for further functionalization via esterification or amidation reactions. Such modifications can tailor the physicochemical properties of derivatives, optimizing solubility, bioavailability, and metabolic stability. This flexibility has made 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid a valuable building block in medicinal chemistry.
Recent studies have begun to explore the biological activity of derivatives inspired by this scaffold. For instance, modifications at the pyrimidine nitrogen atoms have shown promise in inhibiting kinases associated with tumor growth and proliferation. Additionally, the methylbenzo[d][1,3]dioxol segment has been implicated in modulating pathways linked to oxidative stress and DNA repair mechanisms. These findings underscore the compound's relevance in addressing complex diseases that require multifaceted therapeutic interventions.
The synthesis of 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid represents a testament to the progress in synthetic organic chemistry. Modern methodologies have enabled efficient construction of its intricate framework while maintaining high regioselectivity. Advances in catalytic processes have further streamlined its preparation, reducing reliance on hazardous reagents and improving overall sustainability.
In conclusion,2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid (CAS No. 1535323-07-9) stands as a promising candidate for further exploration in drug discovery. Its unique structural features combined with its synthetic accessibility make it an attractive scaffold for developing next-generation therapeutics targeting critical biological processes. As research continues to uncover new applications for polyheterocyclic compounds like this one,its significance in pharmaceutical innovation is poised to grow.
1535323-07-9 (2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid) 関連製品
- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)
- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)
- 1805129-16-1(3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde)
- 2680546-28-3(3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2228245-25-6(1-(5-nitrothiophen-2-yl)cyclopropylmethanol)
- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)
- 2418692-43-8({5-(fluoromethyl)-1,2-oxazol-3-ylmethyl}(6-methoxynaphthalen-2-yl)methylamine hydrochloride)
- 134575-47-6(tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)
- 2418734-96-8(tert-butyl 2-({3-(2-methoxy-2-oxoethyl)-5-sulfanylphenylmethyl}amino)acetate)
- 848919-05-1(2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile)



